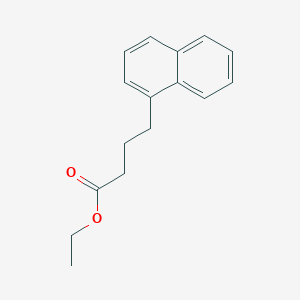
Ethyl 4-(1-naphthyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-naphthyl)butanoate is an organic compound with the molecular formula C16H18O2. It is an ester derived from butanoic acid and 1-naphthyl ethanol. This compound is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(1-naphthyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthyl ethanol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out under controlled temperature and pressure conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1-naphthyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 1-naphthyl ethanol and butanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Hydrolysis: 1-naphthyl ethanol and butanoic acid.
Reduction: 1-naphthyl butanol.
Substitution: Various substituted naphthyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 4-(1-naphthyl)butanoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-naphthyl)butanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The naphthalene ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(1-naphthyl)butanoate can be compared with other esters derived from naphthalene, such as:
- Ethyl 2-(1-naphthyl)propanoate
- Mthis compound
- Ethyl 3-(1-naphthyl)butanoate
Uniqueness
The unique structure of this compound, with its specific positioning of the ethyl and butanoate groups, imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific aromatic characteristics.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
6326-89-2 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
ethyl 4-naphthalen-1-ylbutanoate |
InChI |
InChI=1S/C16H18O2/c1-2-18-16(17)12-6-10-14-9-5-8-13-7-3-4-11-15(13)14/h3-5,7-9,11H,2,6,10,12H2,1H3 |
Clé InChI |
CLIGSMWJCIJRGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


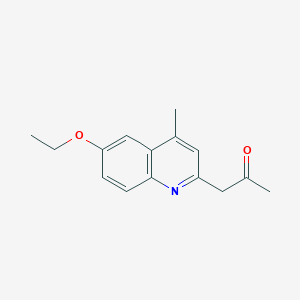


![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)

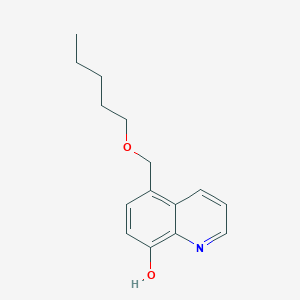
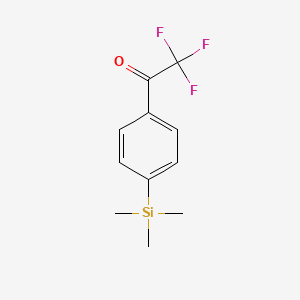
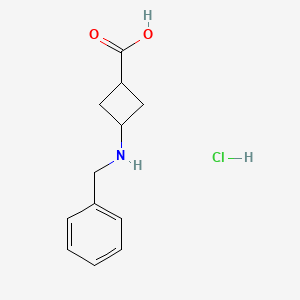
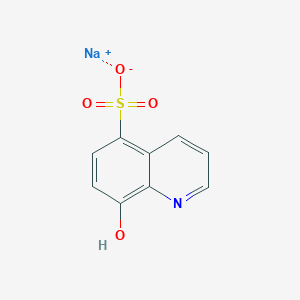
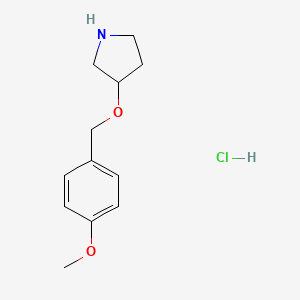
![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)
![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)
![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)
